8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group attached to an ethenyl chain, which is further connected to a trimethylated purin-7-ium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 1,3,7-trimethylxanthine.
Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with an appropriate reagent to form the ethenyl intermediate.
Coupling Reaction: The ethenyl intermediate is then coupled with 1,3,7-trimethylxanthine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione stands out due to its unique combination of a chlorophenyl group and a trimethylated purin-7-ium core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H16ClN4O2+ |
---|---|
Molecular Weight |
331.77 g/mol |
IUPAC Name |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C16H16ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9,13H,1-3H3/q+1/b8-7+ |
InChI Key |
UCAONGZPHWTZJV-BQYQJAHWSA-N |
Isomeric SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)C)/C=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)C)C=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.